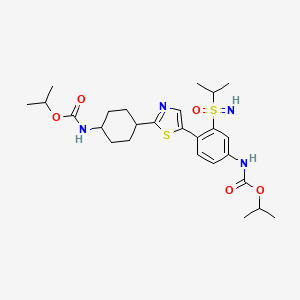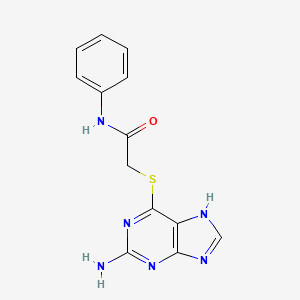
Enpp-1-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enpp-1-IN-10 is a potent inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in the hydrolysis of nucleotides. This compound has shown significant potential in anticancer research due to its ability to inhibit ENPP1, which plays a crucial role in various physiological processes, including purinergic signaling and immune response modulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enpp-1-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Enpp-1-IN-10 primarily undergoes inhibition reactions with ENPP1. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. The compound’s stability and specificity make it a valuable tool in biochemical research .
Common Reagents and Conditions: The synthesis and reactions involving this compound often require organic solvents, catalysts, and specific temperature and pressure conditions. Common reagents include various organic compounds that facilitate the formation of the desired molecular structure .
Major Products Formed: The primary product formed from reactions involving this compound is the inhibition complex with ENPP1. This complex effectively blocks the enzymatic activity of ENPP1, leading to downstream effects on purinergic signaling and immune response modulation .
Aplicaciones Científicas De Investigación
Enpp-1-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme inhibition mechanisms and to develop new inhibitors with improved efficacy. In biology, this compound helps elucidate the role of ENPP1 in various physiological processes, including cell proliferation, migration, and apoptosis .
In medicine, this compound shows promise as a therapeutic agent for cancer treatment. By inhibiting ENPP1, it can enhance the immune response against tumors and improve the efficacy of other cancer therapies, such as immune checkpoint inhibitors and radiotherapy .
Mecanismo De Acción
Enpp-1-IN-10 exerts its effects by binding to the active site of ENPP1, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of nucleotides, leading to an accumulation of cyclic GMP-AMP (cGAMP) and other signaling molecules. The increased levels of cGAMP activate the stimulator of interferon genes (STING) pathway, which enhances the immune response against tumors .
Comparación Con Compuestos Similares
Enpp-1-IN-10 is unique among ENPP1 inhibitors due to its high potency and specificity. Similar compounds include SR-8314 and ZXP-8202, which also inhibit ENPP1 but may have different binding affinities and mechanisms of action . This compound’s ability to effectively block ENPP1 activity and activate the STING pathway makes it a valuable tool in cancer research and therapy .
List of Similar Compounds:- SR-8314
- ZXP-8202
- Compound 7c (meta-pyridine substituted compound)
This compound stands out due to its specific inhibition of ENPP1 and its potential to enhance immune responses in cancer therapy .
Propiedades
Fórmula molecular |
C13H12N6OS |
|---|---|
Peso molecular |
300.34 g/mol |
Nombre IUPAC |
2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C13H12N6OS/c14-13-18-11-10(15-7-16-11)12(19-13)21-6-9(20)17-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,20)(H3,14,15,16,18,19) |
Clave InChI |
OSCDWLWFLRMICV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2NC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


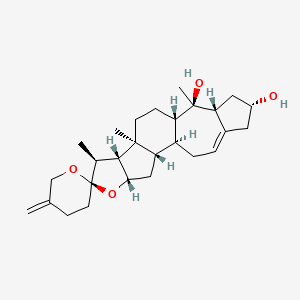

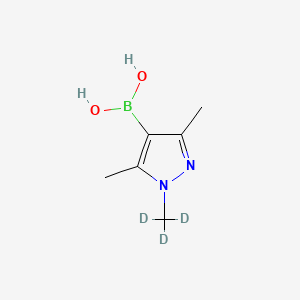
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
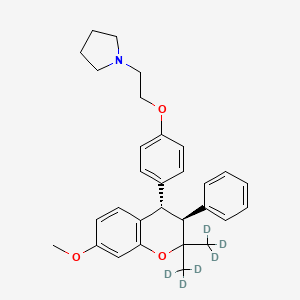
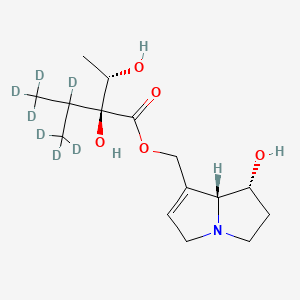
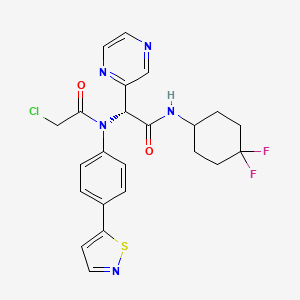
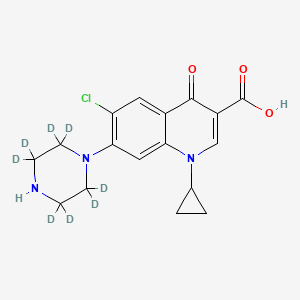

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)


![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
